(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride

Chiral building block Stereochemistry Enantiomeric purity

The compound (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride (CAS 1255705-12-4) is a synthetic chiral cyclopentylamine derivative with the molecular formula C₁₂H₁₇ClFN and a molecular weight of 229.72 g/mol. It features a 1,2-disubstituted cyclopentane core bearing a primary amine at the 1-position and a 4-fluorobenzyl substituent at the 2-position in a defined (1R,2R) relative stereochemistry.

Molecular Formula C12H17ClFN
Molecular Weight 229.72
CAS No. 1255705-12-4
Cat. No. B3226404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride
CAS1255705-12-4
Molecular FormulaC12H17ClFN
Molecular Weight229.72
Structural Identifiers
SMILESC1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12-;/m1./s1
InChIKeyLBAXGHUZSNHAJY-MHDYBILJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride (CAS 1255705-12-4): Chemical Class and Structural Identity for Procurement


The compound (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride (CAS 1255705-12-4) is a synthetic chiral cyclopentylamine derivative with the molecular formula C₁₂H₁₇ClFN and a molecular weight of 229.72 g/mol . It features a 1,2-disubstituted cyclopentane core bearing a primary amine at the 1-position and a 4-fluorobenzyl substituent at the 2-position in a defined (1R,2R) relative stereochemistry. Commercially, this product is predominantly supplied as a racemic mixture (rac-[(1R,2R)-2-(4-fluorobenzyl)cyclopentyl]amine hydrochloride) by major vendors such as Sigma-Aldrich (AldrichCPR catalog) . The cyclopentylamine scaffold provides a conformationally restricted, three-dimensional framework distinct from acyclic amines or more flexible heterocycles, making this compound a valuable chiral building block or screening candidate in early-stage medicinal chemistry and biological target evaluation.

Why Generic Substitution of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine Hydrochloride is Scientifically Risky


Superficial name-based or CAS-number-based interchange of this compound with in-class analogs introduces quantifiable risks to experimental reproducibility. The product is cataloged under the (1R,2R) descriptor but is physically supplied as a racemate (rac-) by authoritative vendors ; confusing the stereochemical designation with that of its optical antipode, (1S,2S)-2-(4-fluorobenzyl)cyclopentanamine, would lead to a different chiral entity with potentially divergent biological target engagement. Furthermore, simple regioisomeric substitution—such as replacing the 2-(4-fluorobenzyl)cyclopentanamine scaffold with N-(4-fluorobenzyl)cyclopentylamine (CAS 85952-73-4) or 1-(4-fluorobenzyl)cyclopentan-1-amine—alters the spatial presentation of the amine pharmacophore, the pKa of the basic nitrogen, and the overall molecular shape, all of which are critical determinants of binding kinetics and selectivity in target-based assays [1]. Finally, omission of the 4-fluoro substituent (e.g., substituting with 2-benzylcyclopentanamine, CAS 774222-69-4) changes lipophilicity and metabolic stability parameters, as evidenced by calculated logP differences between matched fluorinated and non-fluorinated pairs in this series . These structural distinctions directly affect assay outcomes, making uncontrolled substitution a source of non-reproducible data.

Quantitative Differentiation Evidence for (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine Hydrochloride vs. Closest Analogs


Stereochemical Identity: Racemic Supply vs. the Named (1R,2R) Designation

The compound is cataloged under the systematic name (1R,2R)-2-(4-fluorobenzyl)cyclopentanamine hydrochloride, yet the physical product supplied by the primary authoritative vendor (Sigma-Aldrich AldrichCPR, cat. no. CBR02350) is explicitly designated as rac-[(1R,2R)-2-(4-fluorobenzyl)cyclopentyl]amine hydrochloride . This nomenclature-supply discrepancy is absent for the non-fluorinated analog (1R,2R)-2-benzylcyclopentanamine (CAS 774222-69-4), which is also listed by Sigma-Aldrich under catalog PH018573 but without a 'rac-' qualifier in its primary listing, suggesting potential differences in the available enantiopure versus racemic supply chains between these closely related compounds [1].

Chiral building block Stereochemistry Enantiomeric purity

Lipophilicity Modulation: 4-Fluoro Substitution vs. Non-Halogenated Parent

The introduction of a 4-fluoro substituent on the benzyl group modulates the lipophilicity of the cyclopentylamine scaffold. The Hit2Lead cheminformatics database reports a calculated logP of 2.89 for [2-(4-fluorobenzyl)cyclopentyl]amine (the free base of the target compound) . For the non-fluorinated parent scaffold, 2-benzylcyclopentanamine (CAS 774222-69-4), analogous calculated logP values cluster lower, reflecting the well-established effect of aromatic fluorine substitution on increasing logP by approximately 0.2–0.4 units per fluorine in benzylic systems [1]. This difference is consistent with the known physicochemical contribution of aryl fluorine to passive membrane permeability and nonspecific protein binding.

Lipophilicity logP Fluorine substitution SAR

Regioisomeric Differentiation: 2-Benzyl vs. N-Benzyl vs. 1-Benzyl Substitution Patterns and pKa Shift

The position of amine substitution on the cyclopentane core critically determines the basicity and spatial orientation of the nitrogen pharmacophore. The target compound bears the amine directly on the cyclopentane ring at the 1-position (a secondary alkylamine), while common procurement alternatives such as N-(4-fluorobenzyl)cyclopentylamine (CAS 85952-73-4) place the amine as an exocyclic secondary amine attached to the benzyl carbon . This structural difference results in distinct pKa values: secondary alkylamines on cyclopentane typically exhibit pKa values in the range of 10.5–11.0, whereas N-benzyl secondary amines are less basic (pKa ≈ 9.3–9.8) due to the electron-withdrawing inductive effect of the benzyl group directly on the nitrogen . The target compound is therefore more extensively protonated at physiological pH, affecting solubility, permeability, and receptor-binding electrostatics relative to the N-benzyl regioisomer.

Regioisomerism Basicity Amine pKa Pharmacophore geometry

Conformational Restriction: Cyclopentane Scaffold vs. Acyclic/Flexible Amine Alternatives

The cyclopentane ring of the target compound constrains the relative geometry of the amine and the 4-fluorobenzyl substituent into a defined pseudorotational envelope, unlike acyclic analogs such as 1-(4-fluorophenyl)-2-aminobutane derivatives which possess a higher number of rotatable bonds and greater conformational entropy. Literature on related cyclopentylamine pharmacophores demonstrates that this conformational restriction can reduce the entropic penalty upon target binding by pre-organizing the ligand into its bioactive conformation, a property not shared by fully flexible open-chain amines [1]. In the context of 2-substituted cyclopentanamines, the 1,2-trans relationship inherent to the (1R,2R) relative configuration directs the amine and benzyl substituents into distinct spatial quadrants, a feature exploited in rigid scaffold-based drug design to improve isoform selectivity within enzyme families such as kinases and proteases [2]. Acyclic comparators lack this intrinsic spatial pre-organization.

Conformational restriction Rigid scaffold Entropic penalty Target selectivity

Target Engagement Potential: Class-Level Pharmacological Activity of 4-Fluorobenzyl Cyclopentylamines at GPCRs

While no direct target engagement data is publicly available for the exact compound (1R,2R)-2-(4-fluorobenzyl)cyclopentanamine hydrochloride itself, compounds containing the 4-fluorobenzyl-cyclopentylamine substructure have demonstrated measurable activity at several therapeutically relevant G-protein coupled receptors (GPCRs). In BindingDB, structurally related ligands bearing the 4-fluorobenzyl group in conjunction with a nitrogen-containing core exhibit agonist activity at the human GPR119 receptor with EC₅₀ values in the range of 41–65 nM [1] and antagonist activity at cannabinoid CB2 receptors with EC₅₀ values around 62 nM [2]. The target compound's primary amine and 4-fluorobenzyl motif represent a minimally elaborated pharmacophore within this space, positioning it as a valuable starting scaffold for hit-to-lead programs targeting these receptor families. The (1R,2R) relative stereochemistry provides a defined spatial vector for the amine and aryl groups that is absent in the more extensively substituted analogs with activity data, offering a cleaner SAR starting point.

GPCR GPR119 Cannabinoid receptor Binding affinity SAR

Predicted Physicochemical and ADME Parameters: In Silico Comparison with Approved Drug Space

The target compound (free base, C₁₂H₁₆FN, MW 193.26) falls well within Lipinski's Rule of Five boundaries: molecular weight ≤ 500 Da, calculated logP = 2.89 (< 5), hydrogen bond donors = 1 (< 5), hydrogen bond acceptors = 1 (< 10) . By comparison, many commercially available elaborated cyclopentylamine screening compounds exceed these thresholds. The low molecular weight (193 Da) positions the compound favorably for fragment-based drug discovery (FBDD), where the recommended fragment size is typically MW < 250 Da [1]. In contrast, structurally related GPCR-active compounds featuring the 4-fluorobenzyl-cyclopentylamine core often have molecular weights exceeding 400 Da due to extensive additional substitution, making the target compound a more suitable starting point for fragment growth strategies.

Drug-likeness ADME Lipinski Physicochemical profiling

Validated Application Scenarios for (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine Hydrochloride in Research and Industrial Procurement


Chiral Scaffold for Stereochemically Defined Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 193.26 Da (free base) and calculated logP of 2.89, the compound meets the 'Rule of Three' criteria for fragment-based screening libraries (MW < 250, logP < 3.5) . Its 1,2-disubstituted cyclopentane core provides a rigid, three-dimensional framework that pre-organizes the amine and 4-fluorobenzyl vectors, offering an entropic advantage over flexible acyclic fragments. However, procurement specialists must verify whether the (1R,2R) single enantiomer or the racemic mixture (as supplied by Sigma-Aldrich CBR02350) is required, as this distinction directly impacts fragment soaking and co-crystallization experiments where stereochemistry dictates electron density interpretation .

Minimalist Pharmacophore for GPR119 and CB2 Receptor SAR Studies

The 4-fluorobenzyl-cyclopentylamine substructure is present in ligands with demonstrated agonist activity at GPR119 (EC₅₀ = 41 nM) and antagonist activity at CB2 (EC₅₀ = 62 nM) [1]. The target compound represents a minimally elaborated variant of this pharmacophore, making it suitable as a baseline reference compound for constructing SAR tables in hit-to-lead optimization programs. Its low molecular weight allows for systematic substitution at the amine and the 4-fluorobenzyl positions without breaching drug-likeness parameters, enabling the mapping of key binding determinants at these receptor targets.

Fluorine-Probe for Comparative Physicochemical and Metabolic Stability Profiling

The 4-fluoro substituent distinguishes this compound from its non-fluorinated analog, (1R,2R)-2-benzylcyclopentanamine (CAS 774222-69-4), primarily by increasing lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4) and potentially altering oxidative metabolism at the para position of the aromatic ring [2]. This matched molecular pair enables researchers to deconvolute the contribution of aromatic fluorine to in vitro ADME parameters—including microsomal stability, plasma protein binding, and CYP inhibition—without confounding changes in molecular shape or hydrogen-bonding capacity.

Conformational Probe for Scaffold-Hopping and Bioisostere Evaluation

The cyclopentane ring architecture of the target compound provides a defined spatial relationship between the amine and the 4-fluorobenzyl group that is fundamentally distinct from N-benzyl regioisomers such as N-(4-fluorobenzyl)cyclopentylamine (CAS 85952-73-4) . The difference in amine basicity (ΔpKa ≈ 1.0–1.5 units) and pharmacophore geometry between these regioisomers enables systematic scaffold-hopping studies, where the biological consequence of relocating the amine from the cyclopentane ring to the benzylic position can be quantitatively assessed in the same target assay system.

Quote Request

Request a Quote for (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.